1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate
Description
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C15H20FNO4/c1-12(10-17-6-8-19-9-7-17)21-15(18)11-20-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3 |
InChI Key |
IMJCHNQTFUECEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a morpholine ring, which is known for its biological versatility, and a 4-fluorophenoxy group that may enhance its pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate can be represented as follows:
Research indicates that compounds containing morpholine and phenoxy groups often interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenoxy group may enhance lipophilicity and bioavailability, potentially leading to increased efficacy in biological systems.
Antiviral Activity
Studies have shown that derivatives of morpholine compounds exhibit antiviral properties. For instance, compounds similar to 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate have demonstrated activity against viral replication mechanisms. A recent study highlighted that certain morpholine derivatives inhibited the replication of viruses by targeting viral enzymes, suggesting a similar potential for this compound .
Anticancer Properties
The anticancer activity of morpholine-based compounds has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have shown that certain analogs exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various studies involving morpholine derivatives:
Study on Antiviral Activity
In a study published in MDPI, researchers investigated the antiviral properties of several morpholine derivatives against the influenza virus. They found that specific substitutions on the morpholine ring significantly enhanced antiviral activity, indicating that structural modifications could optimize efficacy .
Study on Anticancer Activity
A comprehensive study published in ACS Publications examined a series of morpholine derivatives for their anticancer properties. The results showed that compounds with electron-withdrawing groups like fluorine exhibited enhanced potency against multiple cancer cell lines, confirming the importance of molecular structure in determining biological activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of morpholine-containing compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.22 to 0.25 μg/mL against these bacteria. Although specific data on 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate is limited, its structural similarities suggest potential antimicrobial efficacy.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Research on related compounds indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with naphthalene rings exhibit significant growth inhibition in HT29 colon cancer cells. The presence of electron-donating groups in similar compounds has been critical for enhancing cytotoxicity, implying that the fluorophenyl and morpholine groups in our compound could similarly influence its antitumor properties.
Antimicrobial Evaluation
In an in vitro study, derivatives similar to 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, suggesting that this compound may also possess similar properties.
Cytotoxicity Assays
Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings revealed that the presence of electron-donating groups was essential for enhancing cytotoxicity. This suggests that the fluorophenyl and morpholine groups in our compound could similarly enhance its antitumor properties.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Escherichia coli | <0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Chemical Reactions Analysis
Reactivity and Potential Chemical Reactions
The compound’s functional groups (morpholine, ester, and fluorophenoxy) enable diverse reactivity:
a. Hydrolysis of the Ester Group
The ester linkage can undergo acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. The fluorophenoxy substituent may stabilize the ester via electron withdrawal.
b. Nucleophilic Substitution
The morpholine ring’s nitrogen could act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form new derivatives.
c. Fluorophenoxy Ring Reactions
The 4-fluorophenoxy group may undergo electrophilic aromatic substitution or deprotonation reactions, though steric hindrance from the ester group could limit reactivity.
Table 1: Key Functional Groups and Reactions
Analytical Characterization
The synthesis and purity of the compound are typically monitored using:
a. High-Performance Liquid Chromatography (HPLC)
Used to track reaction progress and confirm product purity.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides structural confirmation, including the integration of the morpholine, propan-2-yl, and fluorophenoxy moieties.
c. Thin-Layer Chromatography (TLC)
Employed for rapid purity checks during synthesis (e.g., ethyl acetate/petroleum ether solvent systems) .
Table 2: Analytical Techniques and Parameters
Mechanism of Action (Hypothetical)
While explicit biological data for this compound is lacking, related morpholine-acetamide derivatives exhibit anti-tumor activity by inhibiting cellular proliferation or apoptosis . The morpholine ring may enhance binding to enzymes or receptors due to its basic nitrogen and lipophilic character. The fluorophenoxy group could contribute to stability or target specificity via hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs (e.g., morpholine, fluorophenyl, or ester/amide linkages):
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732)
- Structure : Replaces the ester group with an acetamide.
- Properties: Molecular weight: 296.34 g/mol logP: 0.64 (indicative of moderate lipophilicity) Hydrogen-bond donors/acceptors: 1/5, with a polar surface area of 43.67 Ų .
- Significance : The amide linkage enhances metabolic stability compared to esters, making it more suitable for prolonged pharmacological activity.
2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one
- Structure : Features a ketone instead of an ester.
- Synthesis : Derived from S(+)-2-(4-isobutylphenyl)propionic acid by substituting the carboxyl group with morpholine .
- Significance : The ketone group increases rigidity and may enhance binding affinity to hydrophobic targets.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate
- Structure : Replaces morpholine with piperidine and uses ethyl ester.
- Significance : Piperidine’s reduced polarity compared to morpholine may lower solubility but increase blood-brain barrier penetration .
(2S)-1-(Morpholin-4-yl)propan-2-yl (2R)-methoxy(phenyl)acetate
- Structure: Contains a methoxy(phenyl) group instead of 4-fluorophenoxy.
- Stereochemical Analysis : Demonstrates the use of CDAs for resolving enantiomers via NMR, highlighting the role of π-electron shielding in stereochemical assignments .
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural similarity to .
†Predicted using fragment-based methods due to lack of experimental data.
Research Findings and Methodological Insights
Stability and Bioactivity
- Esters like 1-(morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate are prone to hydrolysis, whereas amides (e.g., Y205-7732) exhibit enhanced stability .
- Morpholine derivatives are frequently explored for biological activity; for example, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one was synthesized explicitly for pharmacological studies .
Computational Modeling
- Tools like AutoDock Vina enable comparative docking studies to predict binding affinities. For instance, replacing morpholine with piperidine in analogs could alter target engagement due to differences in hydrogen-bonding capacity.
Preparation Methods
Table 1: Key Reagents and Their Roles
| Reagent | Role | Functionality Introduced |
|---|---|---|
| Morpholine | Nucleophile | Morpholine ring |
| Propylene oxide | Electrophilic substrate | Propan-2-ol backbone |
| (4-Fluorophenoxy)acetic acid | Carboxylic acid precursor | Fluorophenyl-acetate moiety |
| Thionyl chloride (SOCl₂) | Acyl chloride formation | Activates carboxylic acid for esterification |
Stepwise Synthesis and Reaction Conditions
Synthesis of 1-(Morpholin-4-yl)propan-2-ol
The alcohol intermediate is synthesized via the reaction of morpholine with propylene oxide in anhydrous dichloromethane, catalyzed by triethylamine (TEA) or potassium carbonate (K₂CO₃).
Procedure :
-
Morpholine (0.05 mol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen.
-
TEA (0.05 mol) is added, followed by dropwise addition of propylene oxide (0.05 mol) at 0–5°C.
-
The mixture is stirred at room temperature for 6–8 hours, monitored by thin-layer chromatography (TLC; ethyl acetate:petroleum ether, 3:1).
-
The product is isolated via solvent evaporation and recrystallized from ethanol (yield: 75–80%).
Critical Parameters :
-
Temperature control : Exothermic reactions during propylene oxide addition necessitate an ice bath.
-
Solvent choice : Dichloromethane ensures homogeneity without participating in side reactions.
Preparation of (4-Fluorophenoxy)acetyl Chloride
The acyl chloride is synthesized from (4-fluorophenoxy)acetic acid using thionyl chloride.
Procedure :
-
(4-Fluorophenoxy)acetic acid (0.1 mol) is suspended in dry dichloromethane (50 mL).
-
Thionyl chloride (0.15 mol) is added dropwise at 0°C, followed by refluxing at 40°C for 2 hours.
-
Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (yield: 90–95%).
Esterification to Form 1-(Morpholin-4-yl)propan-2-yl (4-Fluorophenoxy)acetate
The final step involves coupling the alcohol and acyl chloride under mild basic conditions.
Procedure :
-
1-(Morpholin-4-yl)propan-2-ol (0.05 mol) is dissolved in anhydrous dichloromethane (30 mL).
-
TEA (0.06 mol) is added, followed by dropwise addition of (4-fluorophenoxy)acetyl chloride (0.05 mol) at 0°C.
-
The reaction is stirred at room temperature for 12 hours, with progress monitored by TLC.
-
The mixture is washed with water (2 × 50 mL), dried over Na₂SO₄, and concentrated.
-
Purification via column chromatography (silica gel, ethyl acetate:hexane, 1:3) yields the target compound as a colorless oil (yield: 70–75%).
Optimization Insights :
-
Base selection : TEA outperforms K₂CO₃ in minimizing side reactions during esterification.
-
Solvent polarity : Dichloromethane enhances reaction kinetics compared to tetrahydrofuran (THF).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Table 2: Spectral Data Summary
| Technique | Key Peaks/Results | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 4.60 (s, 2H) | OCOCH₂O group |
| IR | 1745 cm⁻¹ | C=O stretch |
| MS (ESI+) | m/z 298.1 [M+H]⁺ | Molecular ion confirmation |
Challenges and Mitigation Strategies
Moisture Sensitivity
Morpholine and acyl chlorides are hygroscopic, necessitating anhydrous conditions. Solution : Use molecular sieves and conduct reactions under nitrogen.
Exothermic Reactions
Acyl chloride formation and esterification are exothermic. Solution : Gradual reagent addition and ice-bath cooling.
Purification Difficulties
The product’s polarity complicates isolation. Solution : Gradient elution in column chromatography (ethyl acetate:hexane, 1:3 to 1:1).
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent literature describes immobilized reagents for morpholine derivatives, though scalability remains untested for this ester.
Industrial-Scale Considerations
Table 3: Cost-Benefit Analysis of Solvents
| Solvent | Boiling Point (°C) | Cost (USD/L) | Suitability |
|---|---|---|---|
| Dichloromethane | 40 | 50 | High efficiency |
| THF | 66 | 70 | Moderate side reactions |
| Ethyl acetate | 77 | 60 | Eco-friendly option |
Recommendation : Dichloromethane remains optimal for large-scale synthesis due to its low boiling point and compatibility with acyl chlorides .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(Morpholin-4-yl)propan-2-yl (4-fluorophenoxy)acetate?
To minimize trial-and-error approaches, employ Design of Experiments (DoE) methodologies. For example, a factorial design can systematically evaluate variables such as reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Response Surface Methodology (RSM) can further refine conditions for yield optimization. Such strategies align with computational reaction path searches and experimental feedback loops, as demonstrated in integrated chemical reaction design frameworks .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
- NMR Spectroscopy : Use H and C NMR to confirm the morpholine ring, fluorophenoxy group, and ester linkage.
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted 4-fluorophenol or morpholine derivatives). Reference standards for related compounds, such as 4-hydroxyphenylacetic acid derivatives, highlight the importance of retention time matching and mass fragmentation patterns .
- Elemental Analysis : Validate empirical formula consistency, especially given the fluorine atom’s impact on molecular weight.
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Enzyme Inhibition Assays : Test activity against acetylcholinesterase or other esterase targets due to the ester functional group.
- Cell Viability Studies : Use fluorometric assays (e.g., MTT) to evaluate cytotoxicity in relevant cell lines.
- Solubility Profiling : Measure logP values via shake-flask methods to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or target interactions?
- Density Functional Theory (DFT) : Calculate reaction intermediates for ester hydrolysis or morpholine ring stability under acidic/basic conditions.
- Molecular Docking : Simulate binding affinity to receptors (e.g., GPCRs) using software like AutoDock Vina. This aligns with ICReDD’s approach to integrating computational and experimental data for reaction optimization .
- ADMET Prediction : Use tools like SwissADME to forecast metabolic pathways and toxicity risks.
Q. What methodologies address contradictions in observed biological activity across studies?
- Enantiomeric Purity Analysis : Chiral HPLC or X-ray crystallography can resolve discrepancies caused by undetected stereoisomers, as seen in studies of structurally complex esters .
- Metabolite Identification : Perform LC-MS/MS on in vitro microsomal assays (e.g., liver S9 fractions) to detect active/inactive metabolites that may explain variability .
- Batch Consistency Checks : Compare multiple synthesis batches via DSC (differential scanning calorimetry) to rule out polymorphic form differences affecting activity .
Q. How can researchers evaluate the compound’s stability under varying physiological conditions?
- Forced Degradation Studies : Expose the compound to UV light, oxidative (HO), and hydrolytic (pH 1–13) conditions. Monitor degradation products via UPLC-PDA.
- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze at intervals using validated HPLC methods. Safety data for structurally related esters suggest sensitivity to moisture and temperature .
Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?
- Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-purity isolation.
- Membrane Technologies : Explore nanofiltration for solvent recycling or impurity removal, as applied in morpholine derivative purification .
Data Analysis and Mechanistic Questions
Q. How can kinetic studies elucidate the ester hydrolysis mechanism?
- Pseudo-First-Order Kinetics : Monitor hydrolysis rates under varying pH using UV-Vis spectroscopy.
- Isotopic Labeling : Introduce O in the ester group to track cleavage pathways via mass spectrometry.
- Computational Transition State Analysis : Identify rate-limiting steps using DFT, corroborated by experimental rate constants .
Q. What statistical methods resolve multivariate dependencies in reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
